(S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
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Overview
Description
(S)-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of biaryl compounds It is characterized by the presence of two bromine atoms and two naphthol units connected via a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol typically involves the bromination of 1,1’-bi-2-naphthol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 6,6’ positions.
Industrial Production Methods
In an industrial setting, the production of (S)-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent biaryl compound.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized biaryl compounds.
Scientific Research Applications
(S)-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol has diverse applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying stereochemistry and its effects on biological systems.
Industry: It is employed in the synthesis of advanced materials and polymers with specific optical and electronic properties.
Mechanism of Action
The mechanism by which (S)-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bi-2-naphthol: The parent compound without bromine atoms.
6,6’-Dichloro-1,1’-bi-2-naphthol: A similar compound with chlorine atoms instead of bromine.
6,6’-Difluoro-1,1’-bi-2-naphthol: A fluorinated analogue.
Uniqueness
(S)-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol is unique due to its specific bromination pattern and chiral properties. The presence of bromine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C20H12Br2O2S |
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Molecular Weight |
476.2 g/mol |
InChI |
InChI=1S/C20H12Br2O2.S/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24;/h1-10,23-24H; |
InChI Key |
STPMHYUUMOXROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br.[S] |
Origin of Product |
United States |
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